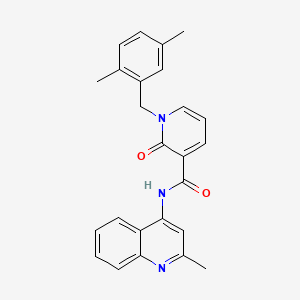

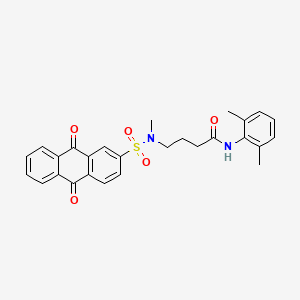

![molecular formula C24H22N4O5S B2496940 N-benzyl-4-{1-[(4-nitrophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl}butanamide CAS No. 899936-99-3](/img/structure/B2496940.png)

N-benzyl-4-{1-[(4-nitrophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl}butanamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-benzyl-4-{1-[(4-nitrophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl}butanamide is a complex organic molecule that falls within the category of thieno[3,2-d]pyrimidines. Compounds in this family have garnered attention for their diverse pharmacological properties, including anticonvulsant activity and potential as antitumor agents. Their synthesis often involves multistep reactions, starting from basic heterocyclic skeletons to more complex structures through the introduction of various functional groups.

Synthesis Analysis

The synthesis of related thieno[3,2-d]pyrimidin derivatives typically involves the coupling of thieno[3,2-d]pyrimidin cores with benzylamines in the presence of coupling reagents such as N,N-carbonyldiimidazole (CDI) to introduce the benzyl group. Spectral data, including (1)H NMR, (13)C NMR, and LC-MS, are crucial for confirming the structures of these compounds (Kamiński et al., 2015).

Molecular Structure Analysis

Studies on similar compounds have utilized X-ray diffraction and crystallography to elucidate their molecular structures, highlighting the importance of hydrogen bonding and π-π interactions in stabilizing their crystal structures. For instance, analyses have shown how nitro groups can influence the overall molecular conformation through their interactions (Glidewell et al., 2003).

Chemical Reactions and Properties

The reactivity of thieno[3,2-d]pyrimidines can be modified through various chemical reactions, such as benzylation and nitrosation, leading to the formation of polymorphs with distinct physical and chemical properties. These reactions are pivotal in exploring the pharmacological potential of these compounds (Glidewell et al., 2003).

Aplicaciones Científicas De Investigación

Synthesis and Derivative Formation

Synthesis Techniques : The synthesis of thieno[3,2-d]pyrimidin-4-ones, a category to which the compound belongs, involves using methyl 3-aminothiophene-2-carboxylate and various isocyanates and isothiocyanates. These processes result in different N- and S- alkyl derivatives (Shestakov et al., 2014).

Derivative Development for Antitumor Activity : Certain derivatives of thieno[3,2-d]pyrimidine have been synthesized and evaluated for their potent anticancer activity against various human cancer cell lines. This indicates the potential of these derivatives as therapeutics in cancer treatment (Hafez & El-Gazzar, 2017).

Biological Applications

Antibacterial Activity : Novel derivatives of thieno[2,3-d]pyrimidinone have shown significant antibacterial activity against both Gram-negative and Gram-positive bacteria, highlighting their potential as antibacterial agents (Kumari et al., 2017).

Antimicrobial and Anti-Inflammatory Properties : Some thienopyrimidine derivatives have demonstrated remarkable antimicrobial and anti-inflammatory activities. This suggests their potential application in treating infections and inflammation (Tolba et al., 2018).

Potential Therapeutic Applications

Antitrichinnellosis and Antiprotozoal Effects : Specific thieno[2,3-d]pyrimidin-4(3H)-ones have shown promising results in combating Trichinella spiralis, indicating their use as potential antiparasitic agents (Mavrova et al., 2010).

Anticonvulsant Properties : Research into N-benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamides, a class related to the compound , has identified potential new hybrid anticonvulsant agents, suggesting a potential application in epilepsy treatment (Kamiński et al., 2015).

Propiedades

IUPAC Name |

N-benzyl-4-[1-[(4-nitrophenyl)methyl]-2,4-dioxo-4a,7a-dihydrothieno[3,2-d]pyrimidin-3-yl]butanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H24N4O5S/c29-21(25-15-17-5-2-1-3-6-17)7-4-13-26-23(30)22-20(12-14-34-22)27(24(26)31)16-18-8-10-19(11-9-18)28(32)33/h1-3,5-6,8-12,14,20,22H,4,7,13,15-16H2,(H,25,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWICILNMXCVKOG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC(=O)CCCN2C(=O)C3C(C=CS3)N(C2=O)CC4=CC=C(C=C4)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H24N4O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

480.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

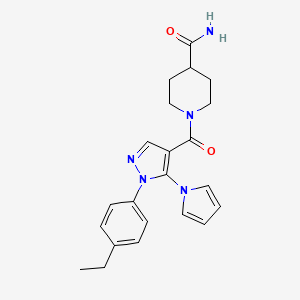

![2-(2-methoxyphenoxy)-N-[(4-oxo-3H-phthalazin-1-yl)methyl]acetamide](/img/structure/B2496860.png)

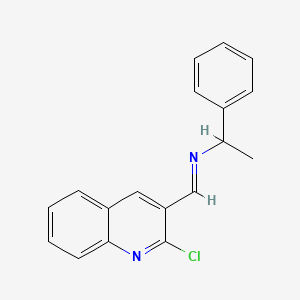

![4-[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-2-propan-2-ylpyrimidine](/img/structure/B2496863.png)

![1-([1,1'-Biphenyl]-4-yloxy)-3-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)propan-2-ol dihydrochloride](/img/structure/B2496865.png)

![5-{[(4-methylphenyl)sulfonyl]amino}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2496869.png)

![2-[[3-(4-fluorophenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]-N-(oxolan-2-ylmethyl)acetamide](/img/structure/B2496871.png)

![N-[1-(2,3-Dihydro-1H-inden-1-yl)-2-hydroxyethyl]prop-2-enamide](/img/structure/B2496874.png)

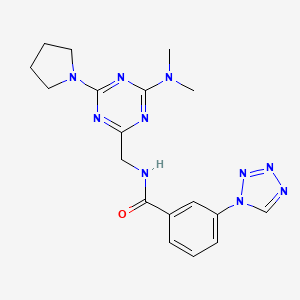

![2-(2-ethyl-6-(4-fluorobenzyl)-5,7-dioxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)-N-(4-ethylphenyl)acetamide](/img/structure/B2496877.png)

![(3As,6aS)-5,5-dioxo-3,4,6,6a-tetrahydro-1H-thieno[3,4-c]furan-3a-amine;hydrochloride](/img/structure/B2496878.png)